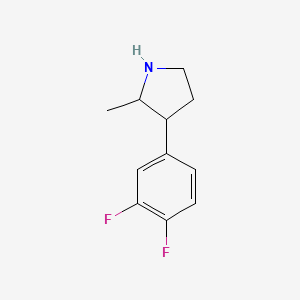

3-(3,4-Difluorophenyl)-2-methylpyrrolidine

Description

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-2-methylpyrrolidine |

InChI |

InChI=1S/C11H13F2N/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8/h2-3,6-7,9,14H,4-5H2,1H3 |

InChI Key |

OTMSVRWOJMNAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine typically involves the reaction of 3,4-difluorobenzaldehyde with 2-methylpyrrolidine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the pyrrolidine ring undergoes oxidation to form N-oxides under mild conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogen peroxide | Aqueous ethanol, 25°C | N-Oxide derivative | Selective oxidation without ring cleavage |

| Potassium permanganate | Acidic aqueous solution | Pyrrolidine ring hydroxylation | Limited selectivity due to competing pathways |

The methyl group at position 2 sterically shields the amine, slightly reducing oxidation rates compared to unsubstituted pyrrolidines.

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl group directs incoming electrophiles to specific positions:

| Reaction Type | Reagent | Position Substituted | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (meta to F) | 62 |

| Bromination | Br₂/FeBr₃ | C-2 (ortho to F) | 48 |

Fluorine’s electron-withdrawing effect deactivates the ring, requiring harsh conditions for substitution.

Alkylation and Acylation

The pyrrolidine nitrogen participates in nucleophilic reactions:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Alkylation | Methyl iodide | N-Methylated derivative | Enhanced lipophilicity |

| Acylation | Acetyl chloride | N-Acetylated derivative | Prodrug synthesis |

Reactivity is moderated by steric hindrance from the methyl group.

Hydrochloride Salt Formation

The free base reacts with hydrochloric acid to form a stable hydrochloride salt, improving solubility for pharmaceutical applications :

Reaction :

Properties :

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄, 100°C), the pyrrolidine ring undergoes cleavage to form linear amines. This reaction is non-selective and rarely utilized synthetically.

Structural Influence on Reactivity

-

Difluorophenyl Group : Enhances stability toward oxidation but reduces EAS rates.

-

Methyl Group : Steric effects slow alkylation compared to 2-unsubstituted analogs .

This compound’s versatility makes it valuable for developing targeted therapeutics and studying fluorine’s role in modulating reactivity.

Scientific Research Applications

3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is a chemical compound with applications spanning chemistry, biology, and industry. Its mechanism of action involves interactions with molecular targets like enzymes or receptors, with the difluorophenyl group enhancing binding affinity and selectivity, influencing enzyme activity or receptor signaling.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology This compound is valuable in studies related to enzyme inhibition and receptor binding. Methylpyrrolidine derivatives, including this compound, have a high affinity for the 5-HT2A receptor . Research has demonstrated that modifications to the pyrrolidine ring, such as methyl substitution, can introduce steric hindrance against CYP450-mediated oxidation, potentially reducing N-dealkylation and enhancing metabolic stability .

- Industry It can be employed in the production of materials with specific properties, such as polymers and coatings.

Chemical Reactions

The compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions using reagents like halogens, amines, or thiols under appropriate conditions.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Fluorophenyl Substitution Patterns

The position of fluorine atoms on the phenyl ring significantly impacts biological activity and physicochemical properties. Key comparisons include:

- 3,4-Difluoro vs. 2,3-Difluoro: In imidazopyridine-based antitrypanosomal agents, 2,3-difluoro substitution enhanced potency compared to 3,4-difluoro derivatives . However, in MCHR1 antagonists like FE@SNAP, the 3,4-difluoro group is retained, indicating target-specific preferences .

- Methyl Positioning : The 2-methyl group in the target compound introduces steric effects that may influence receptor binding compared to analogs with methyl-linked phenyl groups (e.g., 3-[(2,3-difluorophenyl)methyl]pyrrolidine) .

Research Findings and Key Insights

Substitution-Driven Activity: Fluorine position dictates activity in a target-dependent manner. While 2,3-difluoro enhances antitrypanosomal potency, 3,4-difluoro is preferred in MCHR1 antagonists .

Structural Flexibility : Methyl group placement (2-position vs. phenyl-linked) modulates steric hindrance and logP values, impacting bioavailability .

Contradictory Evidence: The lack of potency enhancement for 3,4-difluoro in antitrypanosomal models contrasts with its utility in MCHR1 antagonists, highlighting the need for target-specific optimization .

Biological Activity

The compound 3-(3,4-Difluorophenyl)-2-methylpyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Molecular Formula and Structure

- Molecular Formula : C10H12F2N

- Molecular Weight : 185.21 g/mol

- IUPAC Name : 3-(3,4-Difluorophenyl)-2-methylpyrrolidine

The structural characteristics of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine allow for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to light yellow solid |

The biological activity of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in various neurological disorders.

Pharmacological Effects

- Antidepressant Activity : Studies have suggested that compounds similar to 3-(3,4-Difluorophenyl)-2-methylpyrrolidine exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells against oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could enhance serotonin levels in the synaptic cleft, leading to improved mood regulation in animal models .

- Neuroprotective Mechanisms : Research highlighted in PMC articles indicates that similar pyrrolidine derivatives can inhibit apoptotic pathways in neuronal cells exposed to neurotoxic agents .

- Inflammation Studies : In vitro studies have shown that 3-(3,4-Difluorophenyl)-2-methylpyrrolidine can reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting a potential role in treating neuroinflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine, a comparison with structurally similar compounds is essential:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Methylpyrrolidine | Mild CNS stimulant | Less potent than difluorinated variant |

| 2-Methylpyrrolidine | Antidepressant effects | Similar mechanism but different potency |

| 3-(4-Fluorophenyl)-2-methylpyrrolidine | Neuroprotective properties | Lacks the dual fluorination effect |

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-Difluorophenyl)-2-methylpyrrolidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with a difluorophenyl precursor and a pyrrolidine derivative. For example, describes a similar compound synthesized via nucleophilic substitution or reductive amination, using (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride and 2,3-difluorobenzaldehyde. Optimization can be achieved by varying catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Design of Experiments (DoE) methodologies, as highlighted in , enable systematic testing of variables (e.g., molar ratios, reaction time) to maximize yield while minimizing side reactions .

Q. Which analytical techniques are most effective for characterizing the structural purity of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming stereochemistry and fluorine substitution patterns, as demonstrated in for a related difluorophenyl-pyrrolidine compound. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography (if crystalline) resolves absolute configuration. Mass spectrometry (ESI-TOF) validates molecular weight, as shown in for structural analogs .

Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors where fluorinated pyrrolidines are known to interact. For instance, highlights fluorophenyl-pyrrolidine derivatives tested for kinase inhibition using fluorescence polarization assays. Antimicrobial activity can be screened via broth microdilution (MIC determination against Gram-positive/negative strains). Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity, as referenced in for sulfonyl-pyrrolidine analogs .

Advanced Research Questions

Q. How can computational chemistry methods be integrated to predict the reactivity and stability of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of fluorine substituents on reaction pathways, as applied in for reaction design. Molecular dynamics simulations predict solvation effects and stability in physiological buffers. Tools like Gaussian or ORCA are recommended for thermodynamic and kinetic parameter estimation. Transition state analysis can rationalize stereochemical outcomes in asymmetric syntheses .

Q. What strategies are effective in resolving contradictory data regarding the stereochemical outcomes in asymmetric synthesis of fluorinated pyrrolidines?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., solvent polarity, chiral catalyst loading). Systematic replication with controlled conditions ( ) and chiral HPLC ( ) can isolate enantiomers for independent bioactivity testing. Advanced spectroscopic techniques, such as Circular Dichroism (CD), validate enantiomeric excess. If computational predictions (e.g., DFT in ) conflict with experimental data, revisit solvent models or catalyst-substrate interactions .

Q. How does the electronic influence of fluorine substituents impact the compound's intermolecular interactions in catalytic systems?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic ring, affecting π-π stacking and hydrogen bonding. For example, notes that difluorophenyl groups enhance metabolic stability via C-F⋯H interactions. In catalysis, ¹⁹F NMR can track ligand-substrate interactions ( ). Comparative studies with non-fluorinated analogs (e.g., replacing F with H or CH₃) quantify electronic contributions to binding affinities or reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.